molecular formula C9H13NO B6234573 5-(4-methylpent-1-en-1-yl)-1,3-oxazole CAS No. 2680546-93-2

5-(4-methylpent-1-en-1-yl)-1,3-oxazole

Cat. No.: B6234573
CAS No.: 2680546-93-2
M. Wt: 151.2
InChI Key:
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Description

5-(4-Methylpent-1-en-1-yl)-1,3-oxazole is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylpent-1-en-1-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 5-(4-methylpent-1-en-1-yl)-1,3-oxazolidine-2,4-dione under acidic conditions. Another approach is the reaction of 4-methylpent-1-en-1-ylamine with chloroformates followed by cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficiency and safety. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylpent-1-en-1-yl)-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the oxazole ring to other functional groups.

  • Reduction: Reduction reactions can reduce the oxazole ring to form amines or alcohols.

  • Substitution: Substitution reactions can replace hydrogen atoms on the oxazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can produce carboxylic acids or ketones.

  • Reduction: Reduction can yield amines or alcohols.

  • Substitution: Substitution reactions can result in halogenated oxazoles or other substituted oxazoles.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 5-(4-methylpent-1-en-1-yl)-1,3-oxazole serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. It may also be used as a probe in biological research to study enzyme mechanisms.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives may be developed as drugs for conditions such as inflammation and cancer.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reaction intermediates.

Mechanism of Action

The mechanism by which 5-(4-methylpent-1-en-1-yl)-1,3-oxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 4-Methylpent-1-ene: A related alkene that can be used as a precursor in the synthesis of 5-(4-methylpent-1-en-1-yl)-1,3-oxazole.

  • 1,3-Oxazolidine-2,4-dione: A cyclic compound that can be cyclized to form this compound.

  • 4-Methylpent-1-en-1-ylamine: An amine derivative that can react with chloroformates to form the oxazole ring.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds

Properties

CAS No.

2680546-93-2

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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